2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
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Description
- The compound belongs to a class of compounds characterized by the presence of a dibenzo[b,d]furan moiety and a sulfonamide group. These compounds are often studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
- The synthesis of similar compounds, such as N-(furan-3-ylmethylene)benzenesulfonamides, involves gold(I)-catalyzed cascade reactions from easily accessible starting materials. This method enriches gold carbenoid chemistry with regard to group migration (Wang et al., 2014).
Molecular Structure Analysis
- The molecular structure of similar compounds has been determined using X-ray crystallography, as in the case of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide (Al-Hourani et al., 2016). This method provides detailed insights into the molecular arrangement and bonding.
Chemical Reactions and Properties
- Research on the C-H bond activation/borylation of furans and thiophenes catalyzed by iron N-heterocyclic carbene complexes can provide insights into the chemical reactivity of similar compounds (Hatanaka et al., 2010).
Physical Properties Analysis
- The physical properties of these compounds can be inferred from studies like the one on furyl(aryl)alkanes and their derivatives, which provide insights into their stability and reactivity (Gutnov et al., 1999).
Chemical Properties Analysis
- The chemical properties, such as reactivity and interactions with other molecules, can be understood from studies like the Cu-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones for the synthesis of dibenzo[b,d]furan derivatives (Aljaar et al., 2012).
Scientific Research Applications
Anticancer Activity
Benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. This research highlights the potential of benzenesulfonamide derivatives in the development of new anticancer agents. Microwave-assisted synthesis techniques were utilized to create these compounds, which exhibited good anticancer activity against ovary and liver cancer cell lines (Kumar et al., 2015).
Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds demonstrate high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy in cancer treatment. The study underscores the role of benzenesulfonamide derivatives in enhancing the efficacy of photosensitizers used in this therapy (Pişkin et al., 2020).
Synthetic Chemistry
Benzenesulfonamides have been employed in the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade. This research highlights the versatility of benzenesulfonamide compounds in synthetic organic chemistry, enabling the development of complex molecular architectures (Wang et al., 2014).
Environmental Contaminant Analysis
Benzenesulfonamides, along with benzotriazoles and benzothiazoles, have been identified as emerging contaminants in the environment. A novel extraction and analytical method was developed for the simultaneous determination of these compounds in soil samples. This research underscores the environmental relevance of benzenesulfonamide derivatives and the need for monitoring their presence in various ecosystems (Speltini et al., 2016).
properties
IUPAC Name |
2-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-13-6-2-5-9-19(13)24(21,22)20-14-10-11-18-16(12-14)15-7-3-4-8-17(15)23-18/h2,5-6,9-12,20H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRFBXVCRRHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974139 |
Source
|
Record name | 2-Methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5859-56-3 |
Source
|
Record name | 2-Methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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